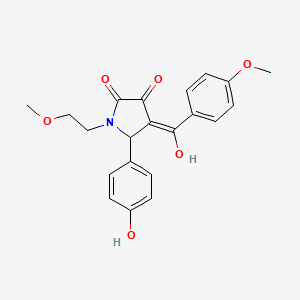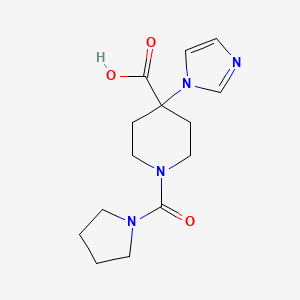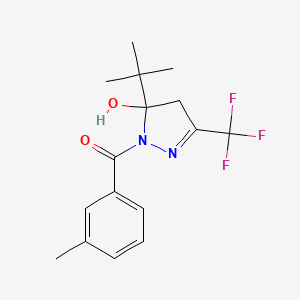
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxyphenyl)urea, also known as BDBU, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. BDBU is a urea derivative that has been synthesized through a multi-step process involving the reaction of 3-methoxyaniline with 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride, followed by the reaction with N,N-dimethylformamide dimethyl acetal and subsequent hydrolysis.
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxyphenyl)urea is not fully understood, but it is believed to act as a nucleophile in various reactions. In organic synthesis, this compound has been shown to catalyze the ring-opening polymerization of cyclic esters through a nucleophilic mechanism. In medicinal chemistry, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of various enzymes and its potential as a drug candidate for the treatment of various diseases. In a study conducted on rats, this compound was shown to have a protective effect against ischemia-reperfusion injury in the liver, indicating its potential as a therapeutic agent for liver diseases.
実験室実験の利点と制限
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxyphenyl)urea has several advantages as a reagent in lab experiments, including its high reactivity and selectivity. However, its limitations include its high cost and the need for careful handling due to its toxicity.
将来の方向性
There are several future directions for the research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxyphenyl)urea, including its potential applications in drug discovery and material science. In drug discovery, this compound could be further explored as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In material science, this compound could be used as a building block for the synthesis of various materials, including metal-organic frameworks, which have potential applications in gas storage and separation. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to explore its potential applications in other fields.
合成法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxyphenyl)urea involves a multi-step process that requires careful attention to detail to ensure the purity and yield of the final product. The first step involves the reaction of 3-methoxyaniline with 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of an intermediate that is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product. The product is then purified through recrystallization to ensure its purity.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxyphenyl)urea has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, this compound has been used as a catalyst for various reactions, including the synthesis of cyclic carbonates from epoxides and carbon dioxide. In medicinal chemistry, this compound has shown potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In material science, this compound has been used as a building block for the synthesis of various materials, including metal-organic frameworks.
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-20-13-4-2-3-11(9-13)17-16(19)18-12-5-6-14-15(10-12)22-8-7-21-14/h2-6,9-10H,7-8H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYIJCXGAXKNNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-fluoro-4-methylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5316189.png)
![4-benzoyl-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316194.png)
![2-(4-nitrophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5316209.png)
![N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5316210.png)
![4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5316220.png)

![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,2,2-trimethylpiperazine](/img/structure/B5316233.png)

![2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B5316245.png)
![N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5316246.png)


![ethyl 2-({[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5316269.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5316275.png)
